Cas no 2227727-91-3 ((2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol)

(2R)-1-(4,6-Dichloropyridin-3-yl)propan-2-ol is a chiral intermediate of interest in agrochemical and pharmaceutical synthesis. Its stereospecific (R)-configuration enhances selectivity in the production of biologically active compounds, particularly in the development of crop protection agents. The presence of the dichloropyridinyl moiety contributes to its utility as a precursor for herbicides and insecticides, offering structural versatility for further functionalization. The hydroxyl group enables derivatization into esters or ethers, expanding its applicability in fine chemical synthesis. High purity and well-defined stereochemistry ensure consistent performance in asymmetric synthesis. This compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture or light.
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol structure
2227727-91-3 structure
商品名:(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
CAS番号:2227727-91-3
MF:C8H9Cl2NO
メガワット:206.069160223007
CID:6361140
PubChem ID:165670309

(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
    • EN300-1977115
    • 2227727-91-3
    • インチ: 1S/C8H9Cl2NO/c1-5(12)2-6-4-11-8(10)3-7(6)9/h3-5,12H,2H2,1H3/t5-/m1/s1
    • InChIKey: AVHGUAYICLYGPR-RXMQYKEDSA-N
    • ほほえんだ: ClC1C=C(N=CC=1C[C@@H](C)O)Cl

計算された属性

  • せいみつぶんしりょう: 205.0061193g/mol
  • どういたいしつりょう: 205.0061193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 33.1Ų

(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1977115-0.25g
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
2227727-91-3
0.25g
$1577.0 2023-09-16
Enamine
EN300-1977115-1.0g
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
2227727-91-3
1g
$1714.0 2023-06-01
Enamine
EN300-1977115-2.5g
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
2227727-91-3
2.5g
$3362.0 2023-09-16
Enamine
EN300-1977115-5g
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
2227727-91-3
5g
$4972.0 2023-09-16
Enamine
EN300-1977115-1g
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
2227727-91-3
1g
$1714.0 2023-09-16
Enamine
EN300-1977115-10.0g
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
2227727-91-3
10g
$7373.0 2023-06-01
Enamine
EN300-1977115-0.05g
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
2227727-91-3
0.05g
$1440.0 2023-09-16
Enamine
EN300-1977115-0.5g
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
2227727-91-3
0.5g
$1646.0 2023-09-16
Enamine
EN300-1977115-10g
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
2227727-91-3
10g
$7373.0 2023-09-16
Enamine
EN300-1977115-0.1g
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
2227727-91-3
0.1g
$1508.0 2023-09-16

(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol 関連文献

(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-olに関する追加情報

(2R)-1-(4,6-Dichloropyridin-3-yl)Propan-2-ol: A Comprehensive Overview

(2R)-1-(4,6-Dichloropyridin-3-yl)Propan-2-ol, also known by its CAS number 2227727-91-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a hydroxyl group and chlorine substituents. The presence of these functional groups imparts distinctive chemical and biological properties, making it a valuable molecule for various applications.

The structure of (2R)-1-(4,6-Dichloropyridin-3-yl)Propan-2-ol consists of a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions. The hydroxyl group is attached to the propanol moiety, which is connected to the pyridine ring via a carbon atom. This configuration not only influences the compound's physical properties but also plays a crucial role in its reactivity and biological activity. Recent studies have highlighted the potential of this compound in drug design, particularly in the development of kinase inhibitors and other bioactive molecules.

One of the key aspects of (2R)-1-(4,6-Dichloropyridin-3-yl)Propan-2-ol is its stereochemistry. The (R) configuration at the second carbon of the propanol group is critical for its biological activity. Stereoisomerism often significantly affects the pharmacokinetics and pharmacodynamics of a compound, and this molecule is no exception. Researchers have explored the synthesis of this enantiomerically pure compound using advanced asymmetric catalysis techniques, which has opened new avenues for its application in medicinal chemistry.

The synthesis of (2R)-1-(4,6-Dichloropyridin-3-yl)Propan-2-ol involves multiple steps, including nucleophilic substitution, oxidation, and reduction reactions. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and environmentally friendly methods for producing this compound. For instance, the use of chiral catalysts has significantly improved the enantiomeric excess (ee) of the product, making it more suitable for pharmaceutical applications.

In terms of applications, (2R)-1-(4,6-Dichloropyridin-3-yl)Propan-2 ol has shown promise in several areas. Its ability to act as a chiral auxiliary in organic synthesis has been widely recognized. Additionally, this compound has been investigated as a potential lead molecule in drug discovery programs targeting various diseases, including cancer and inflammatory disorders. Its role as an intermediate in the synthesis of more complex bioactive molecules further underscores its importance in modern organic chemistry.

Recent research has also focused on understanding the interaction of (2R)-1-(4,6-Dichloropyridin 3 yl)Propan 2 ol with biological systems. Studies have revealed that this compound exhibits selective binding to certain protein targets, which could be exploited for therapeutic purposes. Moreover, its ability to modulate cellular signaling pathways makes it a valuable tool for studying disease mechanisms at a molecular level.

The physical properties of (2R)-1-(4,6-Dichloropyridin 3 yl)Propan 2 ol, such as its melting point and solubility, are critical factors that influence its behavior in different chemical environments. Its relatively high melting point suggests that it is stable under moderate thermal conditions, while its solubility characteristics make it suitable for use in various solvent systems commonly employed in organic synthesis.

In conclusion, (2R)-1-(4,6-Dichloropyridin 3 yl)Propan 2 ol, with its unique structure and versatile properties, continues to be an area of active research in both academic and industrial settings. As new synthetic methods are developed and novel applications are discovered, this compound is expected to play an increasingly important role in advancing our understanding of organic chemistry and drug discovery.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd